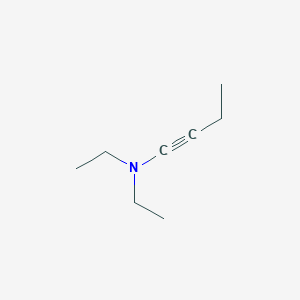![molecular formula C16H8N2O4 B14651631 4H,4'H-[2,2'-Bi-3,1-benzoxazine]-4,4'-dione CAS No. 40728-87-8](/img/structure/B14651631.png)
4H,4'H-[2,2'-Bi-3,1-benzoxazine]-4,4'-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H,4’H-[2,2’-Bi-3,1-benzoxazine]-4,4’-dione is a heterocyclic compound that belongs to the benzoxazine family. These compounds are characterized by a bicyclic structure containing one oxygen and one nitrogen atom in a six-membered ring fused with a benzene ring. The unique structure of 4H,4’H-[2,2’-Bi-3,1-benzoxazine]-4,4’-dione makes it an interesting subject for various scientific studies and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4H,4’H-[2,2’-Bi-3,1-benzoxazine]-4,4’-dione typically involves the formation of tetrafluoroborates. One common method includes the acylation of tertiary o-aminophenylcarbinols using carboxylic acids, their anhydrides, or acid chlorides in the presence of mineral or Lewis acids . The reaction conditions often involve the use of boron trifluoride etherate as a catalyst, which facilitates the formation of the benzoxazine ring .
Industrial Production Methods
Industrial production of 4H,4’H-[2,2’-Bi-3,1-benzoxazine]-4,4’-dione may involve a one-pot synthesis approach. This method uses iminium cations from cyanuric chloride and dimethylformamide as cyclizing agents, allowing for the synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions . This approach is advantageous due to its simplicity, high yield, and minimal energy requirements.
Análisis De Reacciones Químicas
Types of Reactions
4H,4’H-[2,2’-Bi-3,1-benzoxazine]-4,4’-dione undergoes various chemical reactions, including:
Substitution Reactions: The substitution of halogen in 2-(α-haloalkyl)-4,4-diphenyl-4H-3,1-benzoxazines by NH and SH nucleophiles.
Electrophilic Substitution: The effect of electrophilic substitution in the annelated aromatic ring.
Common Reagents and Conditions
Boron Trifluoride Etherate: Used as a catalyst in the acylation of aminocarbinols.
Cyanuric Chloride and Dimethylformamide: Used as cyclizing agents in one-pot synthesis.
Major Products
Tetrafluoroborates: Formed during the synthesis of substituted 4H-3,1-benzoxazines.
Sulphur- and Nitrogen-containing Compounds: Formed from the reaction of 2-(1-haloalkyl)-4H-3,1-benzoxazines with mercaptan and amines.
Aplicaciones Científicas De Investigación
4H,4’H-[2,2’-Bi-3,1-benzoxazine]-4,4’-dione has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 4H,4’H-[2,2’-Bi-3,1-benzoxazine]-4,4’-dione involves the formation of a carbenium center in the ortho position to the NHC®=O group in the starting aromatic substrate. The oxygen atom in this group exhibits nucleophilic properties, facilitating the formation of the benzoxazine heterocycle . This mechanism is crucial for its biological activities, including enzyme inhibition and plant growth regulation.
Comparación Con Compuestos Similares
4H,4’H-[2,2’-Bi-3,1-benzoxazine]-4,4’-dione can be compared with other similar compounds, such as:
4H-3,1-Benzothiazin-4-ones: These compounds contain a sulfur atom instead of oxygen and exhibit similar biological activities.
Polybenzoxazines: These are high-performance polymers derived from benzoxazine monomers and are used in various industrial applications.
The uniqueness of 4H,4’H-[2,2’-Bi-3,1-benzoxazine]-4,4’-dione lies in its specific structure and the diverse range of applications it offers in different fields.
Propiedades
Número CAS |
40728-87-8 |
|---|---|
Fórmula molecular |
C16H8N2O4 |
Peso molecular |
292.24 g/mol |
Nombre IUPAC |
2-(4-oxo-3,1-benzoxazin-2-yl)-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C16H8N2O4/c19-15-9-5-1-3-7-11(9)17-13(21-15)14-18-12-8-4-2-6-10(12)16(20)22-14/h1-8H |
Clave InChI |
KHZAFBDLLLUOQB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)OC(=N2)C3=NC4=CC=CC=C4C(=O)O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[3-(Naphthalen-1-YL)propyl]anthracene-9,10-dicarbonitrile](/img/structure/B14651583.png)
![2,4-Bis[(trimethylsilyl)oxy]pteridine](/img/structure/B14651585.png)


![4,5,6-Tris[(octyloxy)carbonyl]benzene-1,2,3-tricarboxylate](/img/structure/B14651593.png)
![1-Butyl-2,3,4,6,7,12-hexahydro-1H-indolo[2,3-a]quinolizin-5-ium](/img/structure/B14651594.png)




